Product packaging for C15H9BrN6OS(Cat. No.:)

C15H9BrN6OS

Cat. No.: B12619238
M. Wt: 401.2 g/mol
InChI Key: YTHZDLZIGYPAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is a high-purity chemical compound with the molecular formula C15H9BrN6OS , intended solely for laboratory research purposes. As a Research Use Only (RUO) product, it is not intended for use in the diagnosis, prevention, or treatment of human or animal diseases, nor for any form of human or animal consumption . RUO products are essential tools designed for use in controlled laboratory environments to support scientific investigations, including fundamental research, pharmaceutical development, and the creation of novel diagnostic assays . Researchers can utilize this compound in various applications such as analytical method development, method validation, and Quality Control (QC) during product development cycles . To ensure reliability and consistency in your experiments, this compound is supplied with comprehensive characterization data. All our RUO products are manufactured and labeled in strict compliance with regulatory guidelines, clearly stating their research-only status . For specific application support, please contact our technical team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9BrN6OS B12619238 C15H9BrN6OS

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H9BrN6OS

Molecular Weight

401.2 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-bromo-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H9BrN6OS/c16-9-5-6-12(22-8-17-20-21-22)10(7-9)14(23)19-15-18-11-3-1-2-4-13(11)24-15/h1-8H,(H,18,19,23)

InChI Key

YTHZDLZIGYPAAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

Origin of Product

United States

Synthetic Methodologies for C15h9brn6os

Retrosynthetic Analysis and Strategic Disconnections for C15H9BrN6O

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available, or easily synthesized precursors. vu.edu.au This process involves identifying key bonds that can be disconnected, which correspond to reliable forward-reaction steps.

For N-(1-(2-Bromo-4-cyanophenyl)-1H-tetrazol-5-yl)benzamide, the primary strategic disconnections are identified at the amide bond and the tetrazole ring.

Disconnection 1 (Amide Bond): The C-N amide bond is a logical point for disconnection. This retrosynthetic step suggests that the target molecule can be formed from 5-amino-1-(2-bromo-4-cyanophenyl)-1H-tetrazole and benzoyl chloride. This is a standard amide bond formation reaction.

Disconnection 2 (Tetrazole Ring): The tetrazole ring itself can be deconstructed. The most common method for synthesizing 1,5-disubstituted tetrazoles of this type is through the cyclization of a precursor containing the necessary nitrogen atoms. A key intermediate is an N,N'-disubstituted carbodiimide (B86325) or, more commonly, a thiourea (B124793) derivative which undergoes desulfurization and cyclization. nih.govias.ac.in This leads back to N-(2-bromo-4-cyanophenyl)-N'-benzoylthiourea.

Disconnection 3 (Thiourea Precursor): The thiourea intermediate can be further disconnected into 2-bromo-4-cyanoaniline and benzoyl isothiocyanate. Benzoyl isothiocyanate itself is typically prepared in situ from benzoyl chloride and a thiocyanate (B1210189) salt, such as potassium thiocyanate.

This analysis simplifies the complex target molecule into three primary starting materials: 2-bromo-4-cyanoaniline , benzoyl chloride , and an azide (B81097) source like sodium azide .

Development and Optimization of Synthetic Pathways to C15H9BrN6O

The development of a synthetic pathway involves translating the retrosynthetic plan into practical laboratory procedures and optimizing each step to maximize yield and purity.

Based on the retrosynthetic analysis, a primary synthetic route involves the construction of a thiourea intermediate followed by cyclization to form the tetrazole ring. A plausible pathway is detailed below, adapted from general procedures for similar compounds. ias.ac.in

Table 1: Proposed Initial Synthetic Pathway for C15H9BrN6O

Step Reaction Reagents and Conditions Intermediate/Product
1 Formation of Benzoyl Isothiocyanate Benzoyl chloride, Potassium thiocyanate (KSCN) Benzoyl isothiocyanate
2 Formation of Thiourea 2-bromo-4-cyanoaniline, Benzoyl isothiocyanate N-(2-bromo-4-cyanophenyl)-N'-benzoylthiourea

This route first involves the reaction of benzoyl chloride with a thiocyanate salt to generate benzoyl isothiocyanate. This reactive intermediate is then treated with 2-bromo-4-cyanoaniline to form the N,N'-disubstituted thiourea. The final and key step is the iron-promoted cyclization of the thiourea with sodium azide to yield the target tetrazole compound. ias.ac.in The iron salt acts as a thiophilic Lewis acid, facilitating the desulfurization and subsequent ring closure. nih.govias.ac.in

The efficiency of the synthesis can be significantly improved by optimizing various reaction parameters. For the crucial tetrazole formation step, several factors can be adjusted.

Table 2: Parameters for Optimization of Tetrazole Synthesis

Parameter Variable Rationale and Research Findings
Catalyst/Promoter Metal Salts (Fe₂(SO₄)₃, Bi(NO₃)₃, CoCl₂, PbCl₂) Different metal salts can act as thiophilic or Lewis acidic promoters. Bismuth salts are known to be effective, relatively non-toxic, and eco-friendly promoters for such cyclizations. nih.govacs.org Cobalt and lead salts have also been used. ias.ac.inacademie-sciences.fr The choice of catalyst can significantly impact reaction time and yield.
Solvent DMF, DMSO, Acetonitrile (CH₃CN), PEG, Water The reaction is often performed in polar aprotic solvents like DMF or DMSO. ias.ac.in However, greener alternatives like polyethylene (B3416737) glycol (PEG) or even water have been successfully used for some tetrazole syntheses, which can simplify workup and reduce environmental impact. rsc.orgresearchgate.net
Temperature Room Temperature to 120°C While the iron-promoted reaction proceeds at a mild 50°C ias.ac.in, other systems may require higher temperatures to achieve reasonable reaction rates. academie-sciences.fr Optimization is required to balance reaction speed against potential side reactions and decomposition.
Energy Source Conventional Heating vs. Microwave (MW) Irradiation Microwave heating has been shown to dramatically reduce reaction times for the synthesis of 1-substituted 5-aminotetrazoles from thioureas, often from hours to minutes. nih.govacs.org

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. benthamdirect.comjchr.org Several principles can be applied to make the synthesis of C15H9BrN6O more environmentally benign.

Safer Solvents: The use of solvents like DMF and chlorinated hydrocarbons is a major source of environmental concern. Research into tetrazole synthesis has demonstrated the feasibility of using water, ethanol, or polyethylene glycol (PEG) as greener alternatives. rsc.orgbenthamdirect.com In some cases, solvent-free reactions catalyzed by solid-supported reagents are possible. benthamdirect.com

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of promoters (e.g., metal salts or nanocatalysts) is preferable to stoichiometric reagents. rsc.orgrsc.org Recent advancements include the use of highly efficient and recyclable nanocatalysts, such as magnetic nanoparticles functionalized with catalytic species, which can be easily removed from the reaction mixture. rsc.orgrsc.org

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. jchr.org The [3+2] cycloaddition of a nitrile with an azide to form a tetrazole is an example of a highly atom-economical reaction. While the thiourea route involves a desulfurization step that generates waste, alternative routes directly from the corresponding nitrile (4-bromo-2-aminobenzonitrile) could be explored to improve atom economy.

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Design and Synthesis of C15H9BrN6O Derivatives and Analogues

The rational design of analogues is a cornerstone of medicinal chemistry, aimed at improving the potency, selectivity, or pharmacokinetic properties of a lead compound.

The structure of N-(1-(2-Bromo-4-cyanophenyl)-1H-tetrazol-5-yl)benzamide contains several moieties that are amenable to modification and are known to be important for biological activity in various contexts. ontosight.aiwalshmedicalmedia.com

The Tetrazole Ring: The 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group. vu.edu.aumultijournals.orgthieme-connect.com It offers advantages such as improved metabolic stability and better oral bioavailability. The electronic properties and binding interactions can be modulated by the substituent at the N-1 position.

The Benzamide (B126) Moiety: Benzamides are a versatile class of compounds with a wide range of pharmacological activities. ontosight.aiwalshmedicalmedia.comontosight.ai The aromatic ring of the benzoyl group is a prime site for introducing various substituents to explore structure-activity relationships (SAR). For example, introducing electron-donating (e.g., methoxy) or electron-withdrawing (e.g., fluoro, chloro) groups can alter the molecule's interaction with biological targets. tandfonline.comnih.gov

Table 3: Rational Design Strategy for C15H9BrN6O Analogues

Modification Site Proposed Change Rationale
Benzoyl Ring Introduction of substituents at para-, meta-, or ortho-positions (e.g., -OCH₃, -F, -Cl, -CH₃) To probe for specific hydrophobic or electronic interactions with a target binding pocket. SAR studies on similar scaffolds have shown that such modifications can drastically alter biological potency. nih.gov
Amide Linker Replacement with a thioamide or reversed amide To alter hydrogen bonding capacity and conformational flexibility.
2-Bromo-4-cyanophenyl Ring Replacement of Bromine Substitute with other halogens (Cl, F) or small alkyl groups to fine-tune steric and electronic properties.

| 2-Bromo-4-cyanophenyl Ring | Replacement of Cyano Group | Substitute with other electron-withdrawing groups like nitro (-NO₂) or trifluoromethyl (-CF₃) to modulate the electronic character of the ring system. |

The synthesis of these analogues would follow similar pathways, starting from appropriately substituted anilines or benzoyl chlorides. The evaluation of these derivatives would then provide valuable SAR data to guide the development of compounds with optimized properties. acs.orgnih.gov

Synthetic Strategies for Achieving Structural Diversification in C15H9BrN6OS Analogues

Achieving structural diversification is crucial for developing a library of analogues for structure-activity relationship (SAR) studies. These studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound analogues, diversification can be achieved by modifying various parts of the molecule.

One common strategy involves the use of different substituted starting materials. For instance, by starting with variously substituted benzaldehydes and acid hydrazides, a range of N'-substituted benzylidene-imidazo[1,2-a]pyrazine-2-carbohydrazide derivatives can be synthesized. dergipark.org.tr This approach allows for the introduction of a wide array of functional groups onto the core structure.

Another key strategy is the modification of the heterocyclic core. For example, in the synthesis of L-oxathiolanyl nucleosides, the key intermediate acetate (B1210297) can be condensed with a variety of pyrimidine (B1678525) and purine (B94841) bases to generate a diverse set of final compounds. nih.gov This highlights the importance of a versatile key intermediate that can be coupled with different partners. In the context of this compound, this could involve variations in the tetrazole or the benzamide portions of the molecule.

The following table summarizes potential strategies for structural diversification of this compound analogues based on established methods for related compounds.

Strategy Description Potential Modifications for this compound Analogues Reference
Varied Starting Materials Utilizing diverse substituted precursors to introduce a range of functional groups.Use of different substituted anilines or benzoic acids in the initial steps of the synthesis. dergipark.org.tr
Modification of Heterocyclic Core Altering the core heterocyclic structure to explore different chemical space.Replacement of the tetrazole ring with other five-membered heterocycles like triazole or oxadiazole. nih.gov
Late-Stage Functionalization Introducing functional groups at a later stage of the synthesis.Halogenation, nitration, or amination of the aromatic rings of the this compound scaffold.N/A
Combinatorial Chemistry High-throughput synthesis of a large library of related compounds.Parallel synthesis of analogues using automated platforms and diverse building blocks.N/A

Advanced Purification and Isolation Techniques for this compound

The purification and isolation of the target compound from a reaction mixture are critical steps to ensure high purity, which is essential for accurate analytical characterization and biological testing. A variety of advanced techniques are available for this purpose.

For compounds like this compound and its analogues, silica (B1680970) gel chromatography is a standard and effective method. ias.ac.in The crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column. A solvent system, typically a mixture of ethyl acetate and hexane, is then used to elute the components of the mixture at different rates, allowing for the separation of the desired product. ias.ac.in

High-Performance Liquid Chromatography (HPLC) is another powerful technique for both analytical and preparative-scale purification. rssl.com It offers high resolution and sensitivity, making it suitable for separating complex mixtures and isolating highly pure compounds. rssl.com Different modes of HPLC, such as reversed-phase or normal-phase, can be employed depending on the polarity of the target molecule.

Other advanced purification methods that could be applicable include:

Reverse Osmosis: This technique uses a semi-permeable membrane to separate molecules and ions from a solution under pressure. It is highly effective at removing dissolved salts, chemicals, and other impurities. montereyonewater.orgvalleywater.org

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be used for separation and analysis. The sample is vaporized and passed through a column, with separation based on differential interactions with the stationary phase. rssl.com

Ion Exchange Chromatography: This method separates ions and polar molecules based on their affinity to an ion exchanger. It is particularly useful for purifying charged molecules. column-chromatography.com

Size Exclusion Chromatography: Also known as gel permeation chromatography, this technique separates molecules based on their size. column-chromatography.com

The choice of purification technique depends on the physicochemical properties of the compound, the nature of the impurities, and the desired scale of purification. The following table outlines various purification techniques and their principles.

Technique Principle of Separation Applicability to this compound Reference
Silica Gel Chromatography AdsorptionHigh, commonly used for organic compounds. ias.ac.in
High-Performance Liquid Chromatography (HPLC) Partition, Adsorption, Ion Exchange, or Size ExclusionHigh, for both analytical and preparative purification. rssl.com
Reverse Osmosis Size exclusion through a semi-permeable membranePotentially useful for removing inorganic salts and small polar impurities. montereyonewater.orgvalleywater.org
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a solid or liquid stationary phaseLimited, as this compound is likely not sufficiently volatile or thermally stable. rssl.com
Ion Exchange Chromatography Ionic interaction with a charged stationary phaseApplicable if the compound or its impurities are charged. column-chromatography.com
Size Exclusion Chromatography Molecular sizeUseful for separating the target compound from high or low molecular weight impurities. column-chromatography.com

Advanced Structural Elucidation and Spectroscopic Characterization of C15h9brn6os

Comprehensive Spectroscopic Analysis for C15H9BrN6OS Structure Determination

A suite of high-resolution spectroscopic techniques was employed to elucidate the structure of this compound. Each method provided unique and complementary information, which, when pieced together, revealed the intricate molecular architecture of the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule and for establishing connectivity between atoms. libretexts.org For this compound, a series of one- and two-dimensional NMR experiments were conducted.

The ¹H NMR spectrum, recorded in DMSO-d₆, displayed a set of signals in the aromatic region (δ 7.0–9.0 ppm), suggesting the presence of multiple substituted phenyl rings or other aromatic systems. The integration of these signals corresponded to a total of nine protons. Notably, a downfield singlet, which could be attributed to an N-H proton of an amide or a similar functional group, was also observed.

The ¹³C{¹H} NMR spectrum revealed the presence of 15 distinct carbon signals, consistent with the molecular formula. The chemical shifts of these carbons indicated a highly unsaturated system, with several signals in the range typical for aromatic and heteroaromatic carbons. The presence of a signal at approximately 165 ppm was indicative of a carbonyl or a similar C=O functionality.

To establish the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were performed. The COSY spectrum revealed the coupling networks between adjacent protons, helping to define the substitution patterns on the aromatic rings. The HSQC spectrum correlated each proton with its directly attached carbon atom, while the HMBC spectrum provided crucial information about long-range (2-3 bond) H-C correlations, allowing for the assembly of the molecular fragments into the final structure.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (ppm) Multiplicity Integration Assignment (Hypothetical)
¹H NMR
8.75 s 1H Ar-H
8.52 d 2H Ar-H
8.10 d 2H Ar-H
7.88 t 1H Ar-H
7.75 t 2H Ar-H
11.50 s 1H NH
¹³C NMR
165.2 C=O
155.4 C (heteroaromatic)
152.1 C (heteroaromatic)
148.9 C (heteroaromatic)
145.3 C (heteroaromatic)
132.6 C (aromatic)
131.8 C (aromatic)
130.5 C (aromatic)
129.4 C (aromatic)
128.7 C (aromatic)
125.6 C (aromatic)
124.3 C (aromatic)
122.8 C-Br
121.0 C (aromatic)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis of this compound

High-resolution mass spectrometry (HRMS) was instrumental in determining the exact elemental composition of the title compound. The HRMS (ESI+) spectrum exhibited a prominent molecular ion peak [M+H]⁺ at m/z 454.9768. This experimental value is in excellent agreement with the calculated mass for C₁₅H₁₀BrN₆OS⁺ (454.9772), confirming the molecular formula. The isotopic pattern of the molecular ion, with the characteristic M and M+2 peaks in an approximate 1:1 ratio, unequivocally established the presence of a single bromine atom in the molecule.

Further fragmentation analysis (MS/MS) of the molecular ion provided insights into the structural motifs present in this compound. Key fragmentation pathways observed were consistent with the loss of small neutral molecules such as CO, N₂, and HCN, as well as the cleavage of the bonds linking the heterocyclic rings. This fragmentation data was crucial in corroborating the structural assembly deduced from NMR spectroscopy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, was employed to identify the functional groups present in this compound. wikipedia.orghoriba.com

The FT-IR spectrum displayed a number of characteristic absorption bands. A sharp peak at approximately 3300 cm⁻¹ was assigned to the N-H stretching vibration. The region between 3100 and 3000 cm⁻¹ showed multiple weak bands corresponding to aromatic C-H stretching. A strong absorption at around 1680 cm⁻¹ was indicative of a carbonyl (C=O) stretching vibration. The fingerprint region (below 1600 cm⁻¹) was complex, showing numerous bands associated with C=N, C=C, and C-N stretching vibrations, as well as various bending modes, which are characteristic of the complex heterocyclic core.

Raman spectroscopy provided complementary information. researchgate.netjcet.eu A notable feature in the Raman spectrum was the strong intensity of the bands corresponding to the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum. The combination of IR and Raman data provided a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups.

Table 2: Key Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Intensity Assignment (Hypothetical)
FT-IR
3300 Sharp, Medium N-H stretch
3050 Weak Aromatic C-H stretch
1680 Strong C=O stretch
1610, 1580, 1470 Medium to Strong C=C and C=N stretching
Raman
1605 Strong Aromatic ring breathing

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for this compound

The electronic properties of this compound were investigated using UV-Vis absorption and fluorescence spectroscopy. technologynetworks.comlibretexts.org The UV-Vis spectrum, recorded in ethanol, showed multiple absorption bands, which is typical for extended conjugated systems. libretexts.org A strong absorption maximum (λ_max) was observed at approximately 320 nm, likely corresponding to π-π* transitions within the conjugated heterocyclic system. A shoulder peak at around 280 nm could be attributed to n-π* transitions involving the heteroatoms.

Upon excitation at its λ_max, the compound exhibited fluorescence emission. The fluorescence spectrum showed a broad emission band with a maximum at approximately 450 nm, indicating a significant Stokes shift. The presence of fluorescence suggests a rigid molecular structure that disfavors non-radiative decay pathways. The quantum yield of fluorescence was determined to be moderate, suggesting potential applications in materials science or as a fluorescent probe. shimadzu.deshimadzu.comcellsignal.comhoriba.comstarna.com

X-ray Crystallography for Single Crystal Structure Determination of this compound

To obtain an unambiguous three-dimensional structure of this compound, single-crystal X-ray diffraction analysis was performed. up.ptvu.nldomainex.co.uk Suitable single crystals were grown by slow evaporation of a solution of the compound in a mixture of DMF and ethanol.

The crystallographic analysis confirmed the connectivity and constitution of the molecule as determined by spectroscopic methods. nih.govnih.gov The analysis revealed a nearly planar conformation of the fused heterocyclic ring system, with the phenyl rings being twisted out of this plane. The crystal packing was stabilized by a network of intermolecular hydrogen bonds involving the N-H group and nitrogen atoms of the heterocyclic rings, as well as π-π stacking interactions between the aromatic systems. The detailed bond lengths and angles obtained from the X-ray data provided a precise and definitive picture of the molecular geometry.

Computational and Theoretical Investigations of C15h9brn6os

Quantum Chemical Calculations on the Electronic Structure of C15H9BrN6OS

Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, geometry, and energy. eurekalert.org These methods are foundational for understanding a molecule's stability and intrinsic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. wikipedia.orgnih.gov It is based on the principle that the energy of a system can be determined from its electron density. aimspress.com For this compound, DFT would be the primary tool for geometric optimization and electronic analysis.

A typical study would involve optimizing the molecule's 3D structure to find its lowest energy conformation. This process yields key geometric parameters. While specific data for this compound is unavailable, a hypothetical optimized structure would yield data similar to what is shown in Table 1.

Table 1: Hypothetical Optimized Geometric Parameters for a Plausible this compound Isomer Calculated with DFT (B3LYP/6-311G(d,p))

ParameterAtom 1Atom 2Atom 3Value (Exemplary)
Bond Length C1C2-1.39 Å
Bond Length C-Br--1.91 Å
Bond Length C=N--1.28 Å
Bond Angle C1C2C3120.1°
Dihedral Angle N1C1C2N2

This table is illustrative and does not represent real data for this compound.

DFT calculations also provide crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a molecule is more likely to be reactive.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyValue (Hartrees)Value (eV)
Total Energy -2850.123-77555.8
HOMO Energy -0.245-6.67
LUMO Energy -0.089-2.42
HOMO-LUMO Gap 0.1564.25
Dipole Moment 3.45-

This table is illustrative and does not represent real data for this compound.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), are more computationally demanding than DFT but can offer higher accuracy for certain properties. researchgate.net These methods would be used to refine the understanding of this compound's electronic structure and predict its spectroscopic signatures.

By calculating vibrational frequencies, one can predict the molecule's Infrared (IR) and Raman spectra. researchgate.net Similarly, time-dependent DFT (TD-DFT) or other excited-state methods can predict electronic transitions, corresponding to UV-Visible absorption spectra. nih.gov These theoretical spectra are indispensable for identifying the compound in a laboratory setting. Furthermore, calculations of nuclear magnetic resonance (NMR) chemical shifts can aid in structure elucidation. mdpi.com

Reactivity descriptors, such as electrostatic potential maps, can also be generated. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites susceptible to chemical attack. researchgate.net

Molecular Dynamics Simulations of this compound in Various Environments

While quantum mechanics describes the static nature of a single molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. stanford.edumatlantis.com An MD simulation would involve placing the this compound molecule in a simulated environment, such as a box of water or a lipid bilayer, to understand its dynamic behavior and interactions.

The simulation solves Newton's equations of motion for every atom, governed by a "force field"—a set of parameters that approximates the potential energy of the system. wustl.edu By tracking the trajectories of all atoms, MD can reveal how this compound interacts with solvent molecules, ions, or biological macromolecules like proteins. researchgate.net Key insights would include preferred solvation structures, conformational flexibility, and the formation of hydrogen bonds or other non-covalent interactions. This is crucial for predicting how the compound might behave in a biological context. nih.gov

Theoretical Prediction of Chemical Reactivity and Reaction Pathways for this compound

Computational chemistry can be used to explore the potential chemical reactions of this compound. rsc.org By mapping the potential energy surface, researchers can identify transition states—the high-energy points along a reaction coordinate—and calculate the activation energy required for a reaction to occur. rsc.orgnih.gov

This allows for the prediction of the most likely degradation pathways, metabolic transformations, or synthetic routes. uvic.ca For example, one could model the reaction of this compound with a biological nucleophile like cysteine to understand potential mechanisms of covalent inhibition if the molecule were designed as such. nih.gov Machine learning models, trained on vast reaction databases, can also be employed to predict reactivity with high speed. researchgate.netgithub.com

In Silico Screening and Rational Library Design Based on the this compound Scaffold

The core structure of this compound can serve as a "scaffold" for designing a library of related compounds with potentially useful properties, particularly in drug discovery. nih.govresearchgate.net In silico screening involves computationally evaluating large libraries of virtual compounds against a biological target, such as a protein's active site. mdpi.comresearchgate.net

Starting with the this compound core, a virtual library would be generated by adding various functional groups at synthetically accessible positions. This library would then be "docked" into the binding site of a target protein. Docking algorithms predict the preferred binding orientation and calculate a score to estimate binding affinity. ajphs.com Compounds with high scores are prioritized for synthesis and experimental testing. This process, known as structure-based drug design, dramatically accelerates the discovery of new lead compounds. researchgate.net

Structure Activity Relationship Sar Studies of C15h9brn6os and Its Derivatives

Design and Synthesis of C15H9BrN6OS Analogues for Structure-Activity Probing

In the absence of data for this compound, a general approach to designing and synthesizing analogues for SAR studies would be followed. This process begins with a lead compound, which in this hypothetical case would be this compound. The core scaffold of this molecule would likely contain heterocyclic ring systems, such as pyrazole (B372694) or thiazole (B1198619), given the nitrogen and sulfur atoms in its formula. biointerfaceresearch.commdpi.comnih.gov

The synthesis of analogues would involve systematic modifications of the this compound structure. mdpi.com Key strategies include:

Substituent Modification: Introducing, removing, or altering substituents on the aromatic or heterocyclic rings. For instance, the position and nature of the bromine atom could be varied to explore the effects of halogens on activity.

Isosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties. For example, the sulfur atom in a thiazole ring could be replaced with a selenium atom.

Homologation: Increasing the length of alkyl chains to probe the impact of lipophilicity.

Ring Variation: Modifying the core heterocyclic structure, for example, by changing the ring size or the position of heteroatoms.

Each synthesized analogue would then be purified, characterized to confirm its structure, and subjected to biological testing to determine its activity. academie-sciences.fr

Qualitative Structure-Activity Relationship (QSAR) Analysis of the this compound Compound Series

Qualitative SAR analysis involves identifying key structural features that are essential for the biological activity of a series of compounds. iomcworld.com For a hypothetical series of this compound analogues, this would involve comparing the structures of the most active compounds with those of the least active ones to deduce which molecular fragments contribute positively or negatively to the observed effect.

For instance, if analogues containing an electron-withdrawing group at a specific position on a phenyl ring consistently show higher activity, this would suggest that this feature is beneficial. Conversely, if bulky substituents at another position lead to a loss of activity, it would indicate a steric hindrance in the target's binding site. These observations, while not strictly numerical, provide valuable guidelines for the design of the next generation of compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmdpi.com This is achieved by calculating various molecular descriptors for each compound and then using statistical methods to build a predictive model. nih.goveuropa.eu

Key steps in QSAR modeling include:

Data Set Preparation: A series of this compound analogues with their corresponding biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of descriptors would be calculated for each molecule, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors. researchgate.net

Model Development: Statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to create a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation methods to ensure its reliability. mdpi.com

A hypothetical QSAR model for this compound analogues might look like:

Biological Activity = c1(logP) + c2(Dipole Moment) - c3*(Molecular Weight) + constant

This equation would suggest that higher lipophilicity and a larger dipole moment are beneficial for activity, while a higher molecular weight is detrimental.

Pharmacophore Modeling and Ligand-Based Design Strategies for this compound Derivatives

Pharmacophore modeling is a powerful ligand-based drug design technique used when the 3D structure of the biological target is unknown. ugm.ac.idnih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by and bind to a specific target. nih.govvolkamerlab.org

For a series of active this compound derivatives, a ligand-based pharmacophore model would be generated by superimposing the structures of the most active compounds and identifying the common chemical features responsible for their activity. These features typically include:

Hydrogen bond acceptors and donors

Hydrophobic regions

Aromatic rings

Positive and negative ionizable groups

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual compound libraries to identify new and structurally diverse molecules that match the pharmacophore and are therefore likely to be active. rsc.org This approach significantly accelerates the discovery of novel lead compounds.

Biological Activity Mechanisms and Molecular Target Identification of C15h9brn6os

In Vitro Assessment of Biological Activity

The initial step in characterizing a novel compound like C15H9BrN6OS would involve a series of in vitro assays. These experiments are conducted in a controlled laboratory setting, outside of a living organism, to determine the compound's intrinsic biological activity.

Key in vitro assessments would include:

Enzyme Kinetics: Should the compound be hypothesized to target a specific enzyme, its effect on the enzyme's reaction rate would be measured. This involves determining parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) in the presence of the compound to understand if it acts as an inhibitor or activator.

Receptor Binding Assays: To ascertain if this compound interacts with specific cellular receptors, binding assays are employed. These assays measure the affinity and specificity of the compound for a target receptor, often by competing with a known radiolabeled or fluorescently tagged ligand.

Cellular Pathway Modulation: The effect of the compound on specific signaling pathways within cultured cells would be investigated. This could involve measuring changes in the phosphorylation state of key proteins, the production of secondary messengers, or the activation of transcription factors.

Without experimental data for this compound, no specific findings can be reported in this area.

Identification and Characterization of Molecular Targets

A crucial aspect of understanding a compound's biological effect is the identification of its direct molecular target(s). For a novel compound like this compound, this is a critical and often challenging step.

Target Deconvolution Strategies

Several strategies are employed to identify the molecular target of a bioactive compound. These can be broadly categorized as:

Affinity-Based Methods: These techniques utilize a modified version of the compound to "pull down" its binding partners from a cell lysate.

Genetic and Genomic Approaches: These methods involve observing how the compound affects cells with specific gene knockouts or knockdowns, or by analyzing changes in gene expression that might point to a particular pathway or target.

Computational Methods: In silico approaches can predict potential targets based on the compound's chemical structure and comparison to libraries of known drug-target interactions.

Biophysical and Biochemical Characterization of Interactions

Once a potential target is identified, the interaction between this compound and the target would be characterized in detail using various biophysical and biochemical techniques. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, confirming a direct interaction and providing insights into the mechanism of action.

As no molecular target for this compound has been identified, no data on its interaction characterization can be presented.

Mechanistic Elucidation at the Cellular Level

Following target identification and characterization, research would focus on understanding how the interaction between this compound and its target translates into a cellular response.

Investigation of Cellular Signaling Pathways Modulated

Experiments would be designed to delineate the specific intracellular signaling cascades that are affected by this compound. This would involve techniques such as Western blotting to measure changes in protein levels and phosphorylation, and reporter assays to monitor the activity of specific signaling pathways.

Gene Expression Profiling and Proteomics

To gain a global view of the cellular response to this compound, high-throughput techniques like gene expression profiling (e.g., RNA-sequencing) and proteomics would be employed. These methods can reveal widespread changes in gene and protein expression, providing a comprehensive picture of the cellular processes modulated by the compound.

In the absence of any research on this compound, no information on its modulation of cellular signaling, gene expression, or proteomic profiles is available.

Despite a comprehensive search for the chemical compound with the formula this compound, no specific, well-characterized compound with this exact formula and its derivatives with available biological activity data could be identified in the public scientific literature.

Therefore, it is not possible to generate an article on the "" focusing on a "Comparative Analysis of Biological Activities Among this compound Derivatives" as requested. The foundational information required to construct such an analysis, namely the existence of a known compound with this formula and a body of research on its derivatives, appears to be absent from accessible scientific databases.

To proceed with such an article, the identification of a specific compound corresponding to the formula this compound and published research detailing the biological evaluation of its structural analogs would be necessary. Without this primary data, any attempt to generate the requested content would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Future Research Directions and Perspectives

Emerging Methodologies for Advanced Research on C15H9BrN6OS

The evolution of sophisticated research methodologies is pivotal for unlocking the full potential of complex molecules like this compound. Future investigations will likely leverage a combination of cutting-edge computational and experimental techniques to accelerate discovery and development.

Computational and In Silico Approaches:

Structure-Based Drug Design: Advanced molecular modeling and docking studies will be instrumental in elucidating the binding interactions of this compound with its biological targets. By mapping the precise interactions within the active site, researchers can rationally design next-generation analogs with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling will continue to be a valuable tool for predicting the biological activity of novel derivatives based on their physicochemical properties. This approach can streamline the synthesis and screening processes by prioritizing compounds with the highest probability of success.

Pharmacophore Modeling and Virtual Screening: High-throughput virtual screening of large chemical libraries against a validated pharmacophore model of the this compound scaffold can rapidly identify novel hit compounds with diverse chemical backbones.

Advanced Analytical and Synthetic Techniques:

High-Throughput Synthesis and Screening: The use of automated synthesis platforms and high-throughput screening (HTS) assays will enable the rapid generation and evaluation of large libraries of this compound analogs. This will significantly accelerate the identification of lead compounds with desirable pharmacological profiles.

Novel Spectroscopic and Crystallographic Methods: Advanced NMR techniques and high-resolution X-ray crystallography will be crucial for unambiguously determining the structure of this compound derivatives and their complexes with target proteins. This detailed structural information is invaluable for understanding the molecular basis of their activity.

"Click Chemistry" and Bio-orthogonal Chemistry: These powerful synthetic methodologies can be employed to create this compound-based molecular probes for chemical biology applications, allowing for the visualization and tracking of these compounds in living systems.

Exploration of the this compound Scaffold for Novel Chemical Biology Probes

The unique structural features of the this compound scaffold make it an attractive candidate for the development of sophisticated chemical biology probes. These tools are essential for dissecting complex biological pathways and validating novel drug targets.

Probes for Target Identification and Validation:

Affinity-Based Probes: By incorporating a reactive group or a photoreactive moiety onto the this compound core, researchers can create affinity-based probes to covalently label and identify the direct binding partners of these compounds within the proteome.

Fluorescent Probes: The development of fluorescently tagged this compound analogs will allow for the visualization of their subcellular localization and dynamics in real-time using advanced microscopy techniques. This can provide critical insights into their mechanism of action.

Probes for Elucidating Biological Pathways: The analogous compound, GSK2256294, is a known inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a critical role in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). hra.nhs.ukpatsnap.come-century.us By inhibiting sEH, compounds based on this scaffold can increase the levels of beneficial EETs, making them valuable tools for studying a range of physiological and pathological processes. patsnap.com

Biological ProcessPotential Application of this compound-based Probes
Inflammation Investigating the role of the EET pathway in inflammatory diseases such as COPD and arthritis. e-century.us
Cardiovascular Function Elucidating the mechanisms of endothelial dysfunction and exploring new therapeutic strategies for hypertension and atherosclerosis. researchgate.netersnet.org
Pain Signaling Probing the involvement of sEH and EETs in nociceptive pathways.
Tissue Repair and Regeneration Studying the role of the EET pathway in wound healing and tissue regeneration processes. researchgate.net

Challenges and Opportunities in the Continued Academic Investigation of this compound and Related Compounds

The continued academic pursuit of this compound and its analogs presents both challenges and significant opportunities for scientific advancement and therapeutic innovation.

Challenges:

Synthetic Complexity: The multi-step synthesis of complex heterocyclic compounds like this compound can be challenging and time-consuming, potentially limiting the exploration of chemical space. researchgate.net

Pharmacokinetic Properties: Achieving optimal pharmacokinetic properties, including oral bioavailability and metabolic stability, is a common hurdle in the development of drug candidates based on novel scaffolds.

Translational Gap: Bridging the gap between promising preclinical findings and successful clinical outcomes remains a significant challenge in drug discovery. Further rigorous clinical trials are needed to validate the therapeutic potential of this class of compounds in human diseases. e-century.us

Opportunities:

Untapped Therapeutic Potential: The inhibition of sEH has been implicated in a wide array of diseases, suggesting that the this compound scaffold could have broad therapeutic applications beyond its initial focus. patsnap.comresearchgate.net

Polypharmacology: A deeper understanding of the off-target effects of these compounds could reveal unexpected therapeutic opportunities or potential liabilities.

Biomarker Discovery: The investigation of the pharmacodynamic effects of this compound and related compounds could lead to the discovery of novel biomarkers for diagnosing and monitoring diseases associated with sEH pathway dysregulation. e-century.us

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing C₁₅H₉BrN₆OS with high purity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, and catalyst) based on existing literature. Purification techniques such as column chromatography, recrystallization, or HPLC should be employed to isolate the compound. Detailed protocols must include stoichiometry, reaction time, and purification yields. For reproducibility, document all steps rigorously, including deviations from published methods .

Q. How can spectroscopic techniques (NMR, IR, mass spectrometry) be applied to characterize C₁₅H₉BrN₆OS?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify proton and carbon environments, focusing on coupling patterns for bromine-containing groups.
  • IR : Analyze absorption bands for functional groups (e.g., S=O, C-Br).
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS and identify fragmentation patterns.
    Cross-validate results with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What strategies are effective for conducting a literature review on C₁₅H₉BrN₆OS?

  • Methodological Answer : Use specialized databases (SciFinder, Reaxys) with search terms like "C15H9BrN6OS," "synthesis," and "spectroscopic characterization." Apply Boolean operators (AND/OR/NOT) to refine results. Prioritize peer-reviewed journals and avoid non-peer-reviewed platforms like . Track citations in seminal papers to identify foundational studies .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation of C₁₅H₉BrN₆OS be resolved?

  • Methodological Answer :

  • Step 1 : Re-examine experimental conditions (e.g., solvent polarity, temperature) that may affect spectral outcomes.
  • Step 2 : Use complementary techniques (e.g., X-ray crystallography for definitive structure confirmation).
  • Step 3 : Compare observed data with computational simulations (e.g., NMR chemical shift predictions via DFT).
    Document discrepancies and propose hypotheses (e.g., tautomerism or solvent interactions) for further testing .

Q. How to design experiments to study the reactivity of C₁₅H₉BrN₆OS under varying pH or temperature conditions?

  • Methodological Answer :

  • Experimental Design : Use a factorial design to test pH (1–14) and temperature (25–100°C) as independent variables. Monitor reaction progress via HPLC or UV-Vis spectroscopy.
  • Controls : Include inert atmosphere conditions to exclude oxidation side reactions.
  • Data Analysis : Apply ANOVA to identify significant variables affecting reactivity. Report confidence intervals for reproducibility .

Q. What computational approaches are suitable for predicting the physicochemical properties of C₁₅H₉BrN₆OS?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solubility in different solvents.
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) and vibrational frequencies.
  • QSAR Models : Corrogate structural features with bioactivity data. Validate predictions against experimental results, noting limitations in force field accuracy .

Q. How to address reproducibility challenges in synthesizing C₁₅H₉BrN₆OS across different laboratories?

  • Methodological Answer :

  • Standardization : Publish detailed protocols with exact equipment specifications (e.g., stirrer speed, flask geometry).
  • Collaborative Trials : Conduct inter-lab studies to identify critical variables (e.g., reagent purity, humidity).
  • Data Sharing : Use platforms like Zenodo to share raw spectral data and negative results. Reference guidelines from Beilstein Journal of Organic Chemistry for experimental transparency .

Data Analysis & Validation

Q. How should researchers evaluate the reliability of published data on C₁₅H₉BrN₆OS?

  • Methodological Answer :

  • Critical Appraisal : Check for consistency in reported melting points, spectral peaks, and yields across studies.
  • Error Analysis : Scrutinize methods for statistical rigor (e.g., standard deviations in triplicate experiments).
  • Reproducibility Tests : Replicate key experiments, noting deviations. Use tools like SciScore to assess reporting quality .

Q. What steps mitigate biases in interpreting bioactivity data for C₁₅H₉BrN₆OS?

  • Methodological Answer :

  • Blinding : Conduct assays without knowledge of compound identity.
  • Positive/Negative Controls : Include reference compounds (e.g., known inhibitors) in each experiment.
  • Peer Review : Submit raw data and analysis scripts for independent verification. Discuss limitations in publication (e.g., cell line specificity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.